Cas no 874202-33-2 (4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)-)

4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)- structure
874202-33-2 structure
商品名:4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)-
CAS番号:874202-33-2
MF:C24H20O6
メガワット:404.412007331848
CID:1890888
PubChem ID:24178860

4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)- 化学的及び物理的性質

名前と識別子

    • 4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)-
    • 3-Hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one (ACI)
    • 7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
    • 874202-33-2
    • SCHEMBL5792138
    • 4H-1-Benzopyran-4-one, 3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)-
    • 7-Benzyloxy-3-hydroxy-5-methoxy-2-(4-methoxy-phenyl)-chromen-4-one
    • F82073
    • インチ: 1S/C24H20O6/c1-27-17-10-8-16(9-11-17)24-23(26)22(25)21-19(28-2)12-18(13-20(21)30-24)29-14-15-6-4-3-5-7-15/h3-13,26H,14H2,1-2H3
    • InChIKey: IWRBCCIPJILBJB-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C(=CC(=CC=2OC)OCC2C=CC=CC=2)OC(C2C=CC(OC)=CC=2)=C1O

計算された属性

  • せいみつぶんしりょう: 404.12598835g/mol
  • どういたいしつりょう: 404.12598835g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 617
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 74.2Ų

4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1085212-250mg
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 97%
250mg
¥5701.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1085212-1g
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 97%
1g
¥9881.00 2024-04-27
1PlusChem
1P024V7V-100mg
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 96%
100mg
$591.00 2023-12-16
1PlusChem
1P024V7V-250mg
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 96%
250mg
$964.00 2023-12-16
Aaron
AR024VG7-250mg
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 97%
250mg
$512.00 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1085212-100mg
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 97%
100mg
¥2958.00 2024-04-27
Aaron
AR024VG7-100mg
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 97%
100mg
$307.00 2025-02-13
Aaron
AR024VG7-1g
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 97%
1g
$1024.00 2025-02-13

4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)- 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: Trimethyl borate
1.3 Reagents: Acetic acid Solvents: Water
リファレンス
Total synthesis of (-)-episilvestrol and (-)-silvestrol
El Sous, Mariana; et al, Angewandte Chemie, 2007, 46(41), 7835-7838

合成方法 2

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 5 min, -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; 40 min, -78 °C
1.3 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  -78 °C; 1 h, -78 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Total Synthesis of the Potent Anticancer Aglaia Metabolites (-)-Silvestrol and (-)-Episilvestrol and the Active Analogue (-)-4'-Desmethoxyepisilvestrol
Adams, Tim E.; et al, Journal of the American Chemical Society, 2009, 131(4), 1607-1616

合成方法 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 d, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 5 min, -78 °C
2.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; 40 min, -78 °C
2.3 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  -78 °C; 1 h, -78 °C → rt
2.4 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Total Synthesis of the Potent Anticancer Aglaia Metabolites (-)-Silvestrol and (-)-Episilvestrol and the Active Analogue (-)-4'-Desmethoxyepisilvestrol
Adams, Tim E.; et al, Journal of the American Chemical Society, 2009, 131(4), 1607-1616

合成方法 4

はんのうじょうけん
1.1 Reagents: Pyridine ,  Diethylene glycol ,  Sodium hydroxide Solvents: Water ;  rt → 100 °C; 2 h, 100 °C; < 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
1.3 Solvents: Methanol ;  1 h, rt → reflux
2.1 Reagents: Triethylamine ,  (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate Solvents: Dichloromethane ;  1 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C → rt
2.3 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
2.4 Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ,  Water ;  rt → reflux; 6 h, reflux; reflux → rt
2.5 Solvents: Ethanol ;  1 h, reflux
3.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C
3.2 0 °C → rt; 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water
3.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 °C; 1 h, -60 °C; 1 h, -60 °C → -20 °C
3.5 Reagents: Ammonium chloride Solvents: Water ;  -20 °C → rt
3.6 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  20 h, rt
3.7 Reagents: Water ;  15 min, cooled
3.8 Solvents: Ethanol ;  1 h, rt → reflux
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt → 80 °C; 80 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthetic Silvestrol Analogues as Potent and Selective Protein Synthesis Inhibitors
Liu, Tao; et al, Journal of Medicinal Chemistry, 2012, 55(20), 8859-8878

合成方法 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
2.2 Reagents: Trimethyl borate
2.3 Reagents: Acetic acid Solvents: Water
リファレンス
Total synthesis of (-)-episilvestrol and (-)-silvestrol
El Sous, Mariana; et al, Angewandte Chemie, 2007, 46(41), 7835-7838

合成方法 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt → 60 °C; 3 h, 60 °C; 60 °C → 40 °C
1.2 3 d, 40 °C; 40 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.4 Solvents: Ethyl acetate ;  1 h, rt → reflux
2.1 Reagents: Pyridine ,  Diethylene glycol ,  Sodium hydroxide Solvents: Water ;  rt → 100 °C; 2 h, 100 °C; < 20 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.3 Solvents: Methanol ;  1 h, rt → reflux
3.1 Reagents: Triethylamine ,  (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate Solvents: Dichloromethane ;  1 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C → rt
3.3 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
3.4 Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ,  Water ;  rt → reflux; 6 h, reflux; reflux → rt
3.5 Solvents: Ethanol ;  1 h, reflux
4.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C
4.2 0 °C → rt; 3 h, rt
4.3 Reagents: Hydrochloric acid Solvents: Water
4.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 °C; 1 h, -60 °C; 1 h, -60 °C → -20 °C
4.5 Reagents: Ammonium chloride Solvents: Water ;  -20 °C → rt
4.6 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  20 h, rt
4.7 Reagents: Water ;  15 min, cooled
4.8 Solvents: Ethanol ;  1 h, rt → reflux
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt → 80 °C; 80 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthetic Silvestrol Analogues as Potent and Selective Protein Synthesis Inhibitors
Liu, Tao; et al, Journal of Medicinal Chemistry, 2012, 55(20), 8859-8878

合成方法 7

はんのうじょうけん
1.1 Reagents: Triethylamine ,  (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate Solvents: Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C → rt
1.3 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
1.4 Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ,  Water ;  rt → reflux; 6 h, reflux; reflux → rt
1.5 Solvents: Ethanol ;  1 h, reflux
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C
2.2 0 °C → rt; 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water
2.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 °C; 1 h, -60 °C; 1 h, -60 °C → -20 °C
2.5 Reagents: Ammonium chloride Solvents: Water ;  -20 °C → rt
2.6 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  20 h, rt
2.7 Reagents: Water ;  15 min, cooled
2.8 Solvents: Ethanol ;  1 h, rt → reflux
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt → 80 °C; 80 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthetic Silvestrol Analogues as Potent and Selective Protein Synthesis Inhibitors
Liu, Tao; et al, Journal of Medicinal Chemistry, 2012, 55(20), 8859-8878

合成方法 8

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  2 d, rt
2.1 Reagents: Pyridine ,  Iodine Solvents: Pyridine ;  3 h, 90 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 d, rt
4.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 5 min, -78 °C
4.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; 40 min, -78 °C
4.3 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  -78 °C; 1 h, -78 °C → rt
4.4 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Total Synthesis of the Potent Anticancer Aglaia Metabolites (-)-Silvestrol and (-)-Episilvestrol and the Active Analogue (-)-4'-Desmethoxyepisilvestrol
Adams, Tim E.; et al, Journal of the American Chemical Society, 2009, 131(4), 1607-1616

合成方法 9

はんのうじょうけん
1.1 Reagents: Sodium carbonate
1.2 Reagents: Iodine Solvents: Pyridine
2.1 Reagents: Potassium carbonate
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
3.2 Reagents: Trimethyl borate
3.3 Reagents: Acetic acid Solvents: Water
リファレンス
Total synthesis of (-)-episilvestrol and (-)-silvestrol
El Sous, Mariana; et al, Angewandte Chemie, 2007, 46(41), 7835-7838

合成方法 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthetic Silvestrol Analogues as Potent and Selective Protein Synthesis Inhibitors
Liu, Tao; et al, Journal of Medicinal Chemistry, 2012, 55(20), 8859-8878

合成方法 11

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C
1.2 0 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 °C; 1 h, -60 °C; 1 h, -60 °C → -20 °C
1.5 Reagents: Ammonium chloride Solvents: Water ;  -20 °C → rt
1.6 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  20 h, rt
1.7 Reagents: Water ;  15 min, cooled
1.8 Solvents: Ethanol ;  1 h, rt → reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt → 80 °C; 80 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthetic Silvestrol Analogues as Potent and Selective Protein Synthesis Inhibitors
Liu, Tao; et al, Journal of Medicinal Chemistry, 2012, 55(20), 8859-8878

合成方法 12

はんのうじょうけん
1.1 Reagents: Pyridine ,  Iodine Solvents: Pyridine ;  3 h, 90 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 d, rt
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 5 min, -78 °C
3.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; 40 min, -78 °C
3.3 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  -78 °C; 1 h, -78 °C → rt
3.4 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Total Synthesis of the Potent Anticancer Aglaia Metabolites (-)-Silvestrol and (-)-Episilvestrol and the Active Analogue (-)-4'-Desmethoxyepisilvestrol
Adams, Tim E.; et al, Journal of the American Chemical Society, 2009, 131(4), 1607-1616

4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)- Raw materials

4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)- Preparation Products

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd